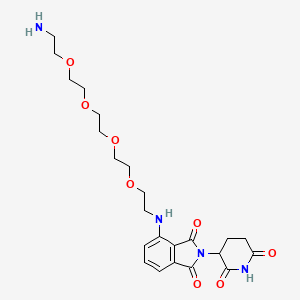

Pomalidomide-PEG4-C2-NH2

Description

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory mechanism in eukaryotic cells, essential for maintaining cellular homeostasis. medchemexpress.commedchemexpress.com It is the primary pathway for the degradation of intracellular proteins, thereby controlling the levels of proteins that govern critical cellular processes such as the cell cycle, signal transduction, and apoptosis. targetmol.com The UPS involves a sequential enzymatic cascade that tags proteins with ubiquitin, a small regulatory protein. This ubiquitination process marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. dcchemicals.com This selective elimination of misfolded, damaged, or short-lived regulatory proteins is crucial for normal cellular function and survival. medchemexpress.com

The Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to harness the power of the UPS to selectively degrade specific proteins of interest (POIs). dcchemicals.comtargetmol.com Unlike traditional enzyme inhibitors that only block the function of a protein, PROTACs physically eliminate the target protein from the cell. targetmol.com A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. tandfonline.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. dcchemicals.com This ubiquitination event flags the POI for degradation by the proteasome, effectively removing it from the cellular environment. This event-driven, catalytic mechanism allows PROTACs to be effective at low concentrations. targetmol.comnih.gov

Fundamental Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Modality

The E3 ligase ligand-linker conjugate is a critical component of a PROTAC molecule, serving as the bridge to the cell's degradation machinery. medchemexpress.eu This conjugate is comprised of a molecule that specifically binds to an E3 ligase and a linker that provides the appropriate length and flexibility to connect to the target protein ligand. tandfonline.com The choice of the E3 ligase ligand determines which of the over 600 E3 ligases in the human body will be recruited for the degradation of the target protein. nih.gov The linker itself is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. tandfonline.com

"E3 Ligase Ligand-Linker Conjugate 22," also known by its chemical name Pomalidomide-PEG4-C2-NH2, is a specific example of such a conjugate used in the synthesis of PROTACs. targetmol.com It incorporates a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase and a 4-unit polyethylene (B3416737) glycol (PEG) linker. targetmol.comtargetmol.com This particular conjugate has been noted for its application in the development of PROTACs for the treatment of EZH2-mediated cancers.

Interactive Data Table of Compound Properties

| Property | Value |

| Compound Name | E3 Ligase Ligand-Linker Conjugate 22 |

| Synonyms | This compound, Cereblon Ligand-Linker Conjugates 8 |

| CAS Number | 2225940-52-1 |

| Molecular Formula | C23H32N4O8 |

| Molecular Weight | 492.52 g/mol |

| E3 Ligase Ligand | Pomalidomide-based |

| Target E3 Ligase | Cereblon (CRBN) |

| Linker Type | 4-unit PEG |

Properties

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLHAPHCRDKBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

E3 Ubiquitin Ligase Recruitment Strategies in Conjugate Design

Prominent E3 Ligases Utilized in Ligand-Linker Conjugates

Mouse Double Minute 2 Homolog (MDM2) Ligase Interactions

Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53. scienceopen.comscienceopen.com In normal cellular processes, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus controlling its levels. scienceopen.comnih.gov Given that many MDM2 inhibitors have been developed to disrupt the MDM2-p53 interaction for cancer therapy, these small molecules have been repurposed as ligands in Proteolysis-Targeting Chimeras (PROTACs) to recruit MDM2 for the degradation of other target proteins. scienceopen.comscienceopen.com

This recruitment strategy offers a dual mechanism of action: the PROTAC degrades a specific protein of interest while simultaneously preventing MDM2 from binding to and degrading p53. nih.gov This leads to the stabilization and accumulation of p53, which can activate downstream pathways for apoptosis, senescence, and cell cycle arrest, thereby enhancing the anti-cancer effects. scienceopen.comnih.gov

Several MDM2 inhibitors have been successfully incorporated into PROTAC design. For instance, Nutlin-3, a well-known MDM2 inhibitor, has been used to create PROTACs that target the degradation of proteins such as BRD4. scienceopen.comnih.gov Another MDM2 inhibitor, RG7388, has been utilized in a PROTAC to induce the degradation of the epidermal growth factor receptor (EGFR). scienceopen.comnih.gov

Table 1: Examples of MDM2-Recruiting PROTACs

| PROTAC | MDM2 Ligand | Target Protein | Cell Lines | Findings |

|---|---|---|---|---|

| A1874 | Nutlin-3 | BRD4 | Myeloid leukemia cells | Degrades BRD4 and stabilizes p53, leading to strong anti-proliferative effects. scienceopen.comnih.gov |

| Compound 19 | RG7388 | EGFRL858R/T790M | - | Elicits moderate degradation of the mutant EGFR. scienceopen.comnih.gov |

| Compound 20 | Nutlin-3 | TrkC | - | Shows weak potency in degrading TrkC protein. scienceopen.comnih.gov |

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Recruitment

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family and functions as an E3 ubiquitin ligase. nih.gov The recruitment of cIAP1 for targeted protein degradation is primarily achieved through a class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.gov

The ligands used to recruit cIAP1 are often derived from small molecules that mimic the N-terminal tetrapeptide of the SMAC (Second Mitochondria-derived Activator of Caspases) protein, which naturally binds to IAP proteins. Early cIAP1-recruiting degraders utilized methyl bestatin (B1682670) derivatives as the cIAP1-binding ligand. nih.gov Subsequently, the development of higher-affinity IAP antagonists has improved the efficiency of these degraders. nih.gov

A key characteristic of cIAP1-based degraders is that the binding of the ligand to cIAP1 can induce its auto-ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This can be a potential concern for the sustained degradation of the target protein. nih.gov Mechanistic studies have revealed that cIAP1-recruiting PROTACs induce the formation of complex, branched ubiquitin chains, specifically K48/K63 and K11/K48 chains, which are crucial for the recruitment of the proteasome and degradation of the target protein. nih.gov

Table 2: Examples of cIAP1-Recruiting PROTACs (SNIPERs)

| PROTAC (SNIPER) | cIAP1 Ligand | Target Protein | Cell Lines | Findings |

|---|---|---|---|---|

| SNIPER-21 | Bestatin derivative | CRABP-II | HT1080 | Induced selective degradation of CRABP-II at 1 µM, but also caused cIAP1 auto-degradation. nih.gov |

| SNIPER-5 | IAP antagonist | BCR-ABL | K562 | Potently degraded BCR-ABL at 10 µM and inhibited its phosphorylation. nih.gov |

Exploration of Novel E3 Ligases for Targeted Degradation

To expand the scope and applicability of targeted protein degradation, researchers are actively exploring novel E3 ligases beyond the commonly used ones like VHL and cereblon. This involves identifying new E3 ligases that can be effectively recruited by small molecules and developing ligands for these ligases.

Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor protein for the Cullin 3-RING E3 ligase complex. researchgate.net It has been successfully harnessed for targeted protein degradation using a highly selective, noncovalent small-molecule KEAP1 binder. nih.govnih.gov A proof-of-concept PROTAC, named MS83, was created by linking this KEAP1 ligand to a binder for the bromodomain and extraterminal (BET) proteins BRD2, BRD3, and BRD4. nih.govnih.gov

MS83 was shown to effectively reduce the protein levels of BRD3 and BRD4 in a manner that was dependent on concentration, time, and the presence of KEAP1 and the ubiquitin-proteasome system. nih.gov Interestingly, MS83 did not induce the degradation of BRD2. nih.govnih.gov This demonstrates that KEAP1 can be a viable E3 ligase for the development of effective and selective PROTACs, thereby expanding the toolbox for targeted protein degradation. nih.govh1.co

Table 3: Example of a KEAP1-Recruiting PROTAC

| PROTAC | KEAP1 Ligand | Target Protein | Cell Lines | Findings |

|---|---|---|---|---|

| MS83 | Noncovalent small-molecule | BRD3, BRD4 | MDA-MB-468, MDA-MB-231 | Selectively degrades BRD3 and BRD4, but not BRD2, in a KEAP1-dependent manner. nih.govnih.gov |

DDB1-CUL4 Associated Factor 11 (DCAF11) has been identified as an E3 ligase that can be recruited for targeted protein degradation through the use of electrophilic PROTACs. acs.orgvividion.comnih.gov These PROTACs contain an electrophilic warhead, such as an α-chloroacetamide, that covalently binds to specific cysteine residues within DCAF11. researchgate.net

Mechanistic studies have revealed that these electrophilic PROTACs engage with highly conserved cysteines in DCAF11, including C460, C443, and C485, to induce the degradation of target proteins. researchgate.net This covalent engagement strategy has been successfully applied to degrade endogenous proteins such as FKBP12 and the androgen receptor in human prostate cancer cells. vividion.comnih.gov The discovery of DCAF11 as a targetable E3 ligase through covalent chemistry expands the repertoire of E3 ligases available for PROTAC design. acs.org

Table 4: Example of a DCAF11-Recruiting Electrophilic PROTAC

| PROTAC | DCAF11 Ligand Feature | Target Protein | Cell Lines | Findings |

|---|---|---|---|---|

| Electrophilic PROTAC (21-SLF) | α-chloroacetamide | Androgen Receptor, FKBP12 | 22Rv1 (human prostate cancer) | Covalently binds to cysteines in DCAF11 to induce degradation of the androgen receptor and FKBP12. vividion.comresearchgate.net |

DDB1-CUL4 Associated Factor 16 (DCAF16) has emerged as a promising E3 ligase for targeted protein degradation, capable of being recruited by both PROTACs and molecular glues. acs.orgchemrxiv.orgchemrxiv.org The recruitment of DCAF16 is often achieved through electrophilic small molecules that covalently bind to specific cysteine residues on the ligase. chemrxiv.org

For instance, a PROTAC named MC-25B was developed that engages DCAF16 at cysteines C177-179, leading to the degradation of the target protein FKBP12. acs.orgchemrxiv.org In another study, an electrophilic fumaramide (B1208544) handle attached to the BET inhibitor JQ1 was shown to degrade BRD4 by covalently targeting cysteines C173 and C178 on DCAF16. biorxiv.org The versatility of DCAF16 has also been demonstrated through the development of covalent molecular glues for the targeted degradation of histone deacetylases (HDACs). nih.gov

Table 5: Examples of DCAF16-Recruiting Degraders

| Degrader | DCAF16 Ligand Feature | Target Protein | Mechanism | Findings |

|---|---|---|---|---|

| MC-25B | Covalent binder | FKBP12 | PROTAC | Engages DCAF16 at cysteines C177-179 to degrade nuclear-localized FKBP12. acs.orgchemrxiv.org |

| JQ1-fumaramide conjugate | Fumaramide handle | BRD4 | PROTAC | Covalently targets C173 and C178 on DCAF16 to induce BRD4 degradation. biorxiv.org |

| Compound 10a | Covalent warhead | HDAC1 | Molecular Glue | Efficiently reduces HDAC1 levels in multiple myeloma cells. nih.gov |

RING-type Zinc-finger Protein 114 (RNF114) is an E3 ubiquitin ligase that has been implicated in various cellular processes, including the DNA damage response. receptor.aibiorxiv.org It has been identified as a target for recruitment in targeted protein degradation through the use of covalent ligands. nih.gov

The natural product nimbolide (B1678885) was found to target RNF114, thereby blocking the degradation of PARP1 and inducing its trapping at DNA damage sites. biorxiv.org This discovery highlighted RNF114 as a druggable E3 ligase. Subsequently, target-based covalent ligand screening has been employed to discover novel RNF114 recruiters. nih.gov For example, a covalent ligand, EN219, was developed and linked to the BET inhibitor JQ1 to create a PROTAC that induces the RNF114-dependent degradation of BRD4 in cancer cells. nih.gov

Table 6: Examples of RNF114-Targeting Compounds

| Compound | Mechanism of RNF114 Engagement | Target Protein | Effect |

|---|---|---|---|

| Nimbolide | Covalent targeting | PARP1 (indirectly) | Blocks RNF114-mediated degradation of PARP1. biorxiv.org |

| EN219-JQ1 PROTAC | Covalent recruitment | BRD4 | Induces RNF114-dependent degradation of BRD4. nih.gov |

KLHDC2

Kelch-like homology domain-containing protein 2 (KLHDC2) has recently emerged as a promising E3 ligase for targeted protein degradation (TPD). mrc.ac.uknih.gov As a substrate receptor component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex, KLHDC2 is a key player in the C-end degron pathway, which recognizes proteins with a C-terminal diglycine motif for ubiquitination and subsequent proteasomal degradation. nih.govrcsb.org

The natural function of KLHDC2 involves binding to the C-terminal degrons of substrates, such as the early-terminated selenoprotein SelK. rcsb.org Structural studies, including X-ray crystallography, have revealed that KLHDC2 uses a deep surface pocket within its β-propeller domain to cradle the C-terminal diglycine of its substrates, forming a compact and high-affinity interface. rcsb.org This well-defined binding pocket and the low nanomolar dissociation constants for substrate recognition make KLHDC2 an attractive target for the development of small-molecule ligands. nih.govelifesciences.org

Researchers have successfully developed both peptide-based and small-molecule ligands that bind to KLHDC2 and enable its recruitment for TPD. arvinas.comnih.gov Peptide-based PROTACs have been created using a seven-amino-acid fragment from the C-terminus of the endogenous substrate SelK. nih.gov These peptide-based conjugates, when linked to kinase inhibitors, have been shown to induce the degradation of various kinase targets in human cancer cells. nih.gov

More recently, structure-based de novo design and high-throughput screening approaches have led to the discovery of novel, non-peptidic small-molecule ligands for KLHDC2. arvinas.comnih.gov These small molecules have been functionalized and incorporated into PROTACs, demonstrating potent and KLHDC2-dependent degradation of high-value therapeutic targets, including Bruton's tyrosine kinase (BTK) and the Androgen Receptor (AR). arvinas.com For instance, a tetrahydroquinoline scaffold was identified through a fluorescence polarization-based screen, which, after optimization, bound to KLHDC2 with a dissociation constant (Kd) of 160 nM and was successfully used to create PROTACs that degrade BRD4. nih.govelifesciences.org The development of these ligands expands the chemical matter available for TPD and validates KLHDC2 as a versatile and effective E3 ligase for creating novel degraders. arvinas.comresearchgate.net

| Ligand/PROTAC | Ligand Type | Discovery Method | Target Protein(s) | Reported Affinity (Kd) | Reference |

|---|---|---|---|---|---|

| SelK-derived peptide | Peptide | Rational Design | Various Kinases | <20 nM (for SelK peptide) | nih.gov |

| Compound 6 | Small Molecule (Tetrahydroquinoline) | High-Throughput Screening | BRD4 | 160 nM | nih.gov |

| KLHDC2-based BET PROTAC | Small Molecule | Structure-based de novo design | BET family proteins | Not specified | arvinas.com |

| KYH1872 | Peptide-based | Rational Design | Kinases | ~100-fold weaker KLHDC2 binding than KYH1872 for inactive control | nih.gov |

Ligandability Assessment of E3 Ligases for Conjugate Development

The expansion of targeted protein degradation beyond the workhorse E3 ligases CRBN and VHL is contingent upon the ability to identify new, "ligandable" E3 ligases from the more than 600 members of the family. nih.govresearchgate.net Ligandability assessment involves determining whether an E3 ligase possesses binding pockets or reactive residues that can be targeted by small molecules with sufficient affinity and specificity to function as recruiters in a degrader conjugate. nih.govsemanticscholar.org This assessment is a critical first step in opening up the vast, uncharted E3 ligase space for therapeutic development. uni-frankfurt.de

A variety of strategies are employed to evaluate the ligandability of E3 ligases. Chemoproteomic platforms have emerged as particularly powerful tools for this purpose. nih.govacs.org One prominent approach is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes to map reactive and functional sites across the proteome. nih.gov Specifically, reactivity-based probes targeting nucleophilic amino acids, such as cysteine, can identify accessible and potentially targetable residues within E3 ligases directly in their native cellular environment. nih.govacs.org This methodology has been used to generate comprehensive "chemoproteomic maps" of reactive cysteines across hundreds of E3 ligases, providing a valuable resource for guiding covalent ligand discovery efforts. nih.govsemanticscholar.org For example, an ABPP-based covalent ligand screen successfully identified a small-molecule recruiter for the RING finger protein 4 (RNF4) E3 ligase by targeting a reactive cysteine. acs.org

In addition to covalent approaches, various screening methods are used to identify non-covalent binders. High-throughput screening (HTS) of large compound libraries against purified E3 ligase proteins or domains can identify initial hits, as demonstrated in the discovery of ligands for KLHDC2. nih.govelifesciences.org Furthermore, computational methods, including structure-based virtual screening and fragment-based screening, are increasingly used to predict and identify potential binding sites and ligand scaffolds. researchgate.net

Once potential ligands are identified, establishing a robust validation workflow is essential. researchgate.netnih.gov This involves confirming direct engagement of the ligand with the E3 ligase in cells and then incorporating the ligand into a PROTAC format to test its ability to induce the degradation of a well-characterized target, such as BRD4. uni-frankfurt.de The validation process must carefully distinguish between specific, E3-dependent degradation and non-specific effects like cytotoxicity that can lead to protein loss. researchgate.netnih.gov The use of negative controls, competition assays with the parent ligand, and inhibitors of the ubiquitination pathway are crucial for confirming the intended mechanism of action. researchgate.netnih.gov

| Assessment Method | Principle | Application | Example | Reference |

|---|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to identify reactive/functional sites (e.g., cysteines) in complex proteomes. | Mapping ligandable sites for covalent binders across the E3 ligase family. | Discovery of a covalent recruiter for RNF4. | nih.govacs.org |

| High-Throughput Screening (HTS) | Screening large compound libraries for binding to a purified E3 ligase. | Discovery of novel non-covalent E3 ligase ligands. | Identification of a tetrahydroquinoline scaffold for KLHDC2. | nih.govelifesciences.org |

| Chemoproteomics (General) | Mass spectrometry-based methods to identify protein-ligand interactions. | Identifying E3 ligase targets of small molecules in cellular contexts. | Mapping reactive cysteines across hundreds of E3 ligases. | nih.govsemanticscholar.org |

| Affinity Selection-Mass Spectrometry | Identifying proteins that bind to immobilized small molecules. | Deconvoluting the E3 ligase target of a PROTAC. | Identification of DCAF16 as the target of the KB02 ligand. | nih.gov |

| E3 Scan Technology | Competition-based binding assay using qPCR for readout. | Quantitatively measuring the binding affinity of compounds to a panel of E3 ligases. | Screening compound libraries against E3 ligase panels. | youtube.com |

Design Principles of E3 Ligase Ligand Linker Conjugates

Rational Design Paradigms for E3 Ligase Ligands

The discovery and optimization of small molecules that bind to E3 ligases are foundational to the development of potent PROTACs. mdpi.com While over 600 E3 ligases are encoded in the human genome, the majority of current PROTACs utilize ligands for a small handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). bldpharm.comtandfonline.comnih.gov Expanding this toolbox is a key area of research, employing several rational design strategies to identify and refine new E3 ligase ligands. nih.gov

Understanding the three-dimensional structure of the E3 ligase binding pocket is a powerful strategy for designing high-affinity ligands. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide detailed atomic-level insights into the interactions between a ligase and its natural substrates or synthetic ligands. This structural information serves as a blueprint for the rational design and optimization of small molecules. nih.gov

A notable success of this approach was the development of non-peptidic ligands for the VHL E3 ligase. mdpi.comnih.gov Initial designs were guided by the crystal structure of VHL in complex with a peptide fragment of its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α). nih.govnih.gov This structural knowledge, combined with other techniques, allowed for the stepwise, rational optimization of compounds. Medicinal chemistry efforts focused on improving interactions with the VHL protein, eventually yielding potent binders with nanomolar affinity, such as VH032. nih.gov Further structure-guided optimization to enhance cell permeability and binding affinity led to the discovery of improved VHL ligands like VH298 and VH101. mdpi.comresearchgate.net

Fragment-Based Ligand Discovery (FBLD) is an effective method for identifying novel starting points for ligand development, particularly for challenging targets like the protein-protein interaction (PPI) interfaces often used by E3 ligases. nih.govacs.org This technique involves screening libraries of low-molecular-weight chemical fragments (typically <300 Da) to identify weak but efficient binders. These "hits" can then be optimized and grown into more potent, drug-like molecules, often with the aid of structural information. acs.org

FBLD has been successfully applied to discover ligands for new E3 ligases, expanding the scope of targeted protein degradation beyond CRBN and VHL. acs.org For instance, FBLD was used to identify a fragment that bound weakly to the RING1B E3 ligase. acs.org Through extensive chemistry efforts guided by structural models from X-ray crystallography and NMR, this initial hit was optimized into a significantly more active inhibitor, RB-3, which binds to the RING1B-BMI1 complex with a micromolar dissociation constant (Kd). acs.org This approach is considered crucial for identifying ligands for tumor-specific E3 ligases, which could lead to more precise cancer therapies with fewer side effects from off-target protein degradation. tandfonline.comnih.gov

Computational approaches, including virtual screening and molecular docking, have become indispensable tools for accelerating the discovery of novel E3 ligase ligands. scienceopen.com Virtual screening allows researchers to rapidly evaluate large libraries of chemical compounds in silico to identify those with a high probability of binding to a specific target. nih.govscienceopen.com These methods rely on a known 3D structure of the target protein to predict the binding mode and affinity of potential ligands.

This strategy has been employed to identify ligands for various E3 ligases. For example, virtual screening has been used to discover small molecules that disrupt the interaction between KEAP1, a substrate recognition component of a CUL3 E3 ligase, and its substrate Nrf2. nih.gov Similarly, computational screening of the Enamine compound library, followed by experimental validation, led to the discovery of new ligands for Smad3. scienceopen.com Beyond initial hit identification, computational techniques like molecular dynamics simulations can be used to refine ligand design, optimize binding affinity, and predict the stability of the ligand-protein complex. nih.gov Machine learning models are also being developed to filter compound libraries and predict the probability of a molecule being an E3 ligase binder based on its pharmacophoric features. researchgate.net

| Design Strategy | Description | Example E3 Ligase/Target | Resulting Ligand(s) |

| Structure-Guided Design | Utilizes X-ray crystallography or cryo-EM data to rationally design or optimize ligands based on the 3D structure of the binding site. nih.gov | Von Hippel-Lindau (VHL) | VH032, VH298, VH101 mdpi.comnih.gov |

| Fragment-Based Ligand Discovery (FBLD) | Screens low-molecular-weight fragments to find weak binders, which are then optimized into more potent leads. acs.org | RING1B-BMI1 | RB-3 acs.org |

| Computational Modeling & Virtual Screening | Employs computer algorithms to screen large compound libraries and predict binding affinity to identify potential new ligands. scienceopen.com | KEAP1-Nrf2 | Various small-molecule disruptors nih.gov |

Linker Chemistry and Architecture in Conjugate Optimization

The linker component of an E3 ligase ligand-linker conjugate is far more than a simple tether. precisepeg.com Its chemical composition, length, rigidity, and attachment points are critical determinants of the final PROTAC's biological activity. explorationpub.comnih.gov The linker plays a crucial role in orienting the two ends of the PROTAC to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation. nih.gov

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. precisepeg.comnih.gov The most commonly used linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. nih.gov

Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible. precisepeg.comnih.gov Their inclusion often improves the aqueous solubility and biocompatibility of the PROTAC molecule. precisepeg.combiochempeg.com Statistics show that approximately 54-55% of reported PROTACs incorporate PEG motifs in their linkers. nih.govbiochempeg.com The ability to easily synthesize PEG chains of varying lengths allows for systematic tuning of the PROTAC's properties. biochempeg.combiochempeg.com The linker in "E3 Ligase Ligand-Linker Conjugates 22" is a 4-unit PEG chain. glpbio.com

Alkyl Chains: These linkers consist of saturated or unsaturated hydrocarbon chains and are a common feature in about 30% of PROTACs. precisepeg.comnih.gov They are synthetically accessible and chemically stable. precisepeg.com While typically hydrophobic, their polarity and rigidity can be modulated by incorporating functional groups such as ethers, amines, or amides. precisepeg.com Combinations of alkyl and ether functionalities (alkyl/ether moieties) are also frequently used to balance properties like lipophilicity and flexibility.

Other Moieties: To impart more rigidity or specific conformational preferences, other chemical structures can be incorporated into the linker. These include alkynes, triazoles (often formed via click chemistry), and saturated heterocyclic rings like piperazine (B1678402) or piperidine. nih.gov These rigidifying elements can help pre-organize the PROTAC into an active conformation that favors ternary complex formation. precisepeg.com

| Linker Type | Key Features | Influence on PROTAC Properties | Prevalence |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, composed of ethylene glycol units. precisepeg.com | Increases water solubility, biocompatibility; allows for easy length modification. precisepeg.combiochempeg.com | ~55% of PROTACs contain PEG motifs. nih.gov |

| Alkyl Chains | Hydrophobic, flexible, composed of hydrocarbon chains. precisepeg.com | Synthetically accessible, chemically stable; can limit aqueous solubility. precisepeg.com | ~30% of PROTACs use solely alkyl linkers. nih.gov |

| Alkyl/Ether | A hybrid of alkyl and ether functionalities. | Balances lipophilicity and flexibility. nih.gov | ~65% of PROTACs contain both alkyl and PEG/ether segments. nih.gov |

| Rigid Moieties (e.g., Triazoles, Piperazines) | Constrained structures. nih.gov | Introduce rigidity, can enhance metabolic stability and pre-organize conformation. precisepeg.com | Less common, used for specific optimization. nih.gov |

The length of the linker is one of the most critical parameters to optimize in PROTAC design. explorationpub.com An optimal linker length is required to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex without introducing steric clashes. explorationpub.comarxiv.org

If the linker is too short, the two protein-binding moieties cannot simultaneously engage their respective targets due to steric hindrance, preventing ternary complex formation. explorationpub.com

If the linker is too long, it may fail to effectively bring the two proteins into sufficiently close proximity for the E3 ligase to transfer ubiquitin to the target protein. explorationpub.comarxiv.org A long, overly flexible linker can also lead to non-productive binding modes.

The optimal linker length is highly dependent on the specific POI, E3 ligase, and the attachment points chosen on each ligand, necessitating empirical determination for each new system. broadpharm.com For example, studies on PROTACs targeting the estrogen receptor (ERα) found that a 16-atom linker achieved the most effective degradation, with both shorter and longer linkers proving less efficient. nih.govresearchgate.net Conversely, for a homo-PROTAC designed to degrade CRBN, a much shorter 8-atom PEG linker was found to be optimal. nih.gov In other cases, linker length can even dictate selectivity. PROTACs designed to degrade cellular retinoic acid-binding proteins (CRABP)-I/II could be shifted to selectively degrade one isoform over the other simply by changing the length of the PEG linker. explorationpub.comnih.gov

| Target(s) | E3 Ligase | Finding |

| Estrogen Receptor α (ERα) | VHL | An optimal linker length of 16 atoms was identified for maximal degradation. nih.govresearchgate.net |

| Cereblon (CRBN) (homo-PROTAC) | CRBN | A short 8-atom long PEG linker was found to be the most effective. nih.gov |

| TANK-binding kinase 1 (TBK1) | VHL | Linkers shorter than 12 atoms showed no activity, while longer linkers exhibited robust degradation. nih.gov |

| CRABP-I / CRABP-II | cIAP | A longer PEG linker shifted selectivity towards CRABP-I, while a shorter one favored CRABP-II degradation. explorationpub.comnih.gov |

| p38 MAPK isoforms | VHL | Small changes in linker length and attachment points enabled selective degradation of closely related kinase isoforms. arxiv.org |

Impact of Linker Rigidity and Flexibility on Conjugate Activity

Flexible linkers, most commonly composed of alkyl chains or polyethylene glycol (PEG) units, offer significant conformational freedom. nih.gov This pliancy allows the two ends of the bifunctional molecule to adopt multiple spatial orientations, which can be advantageous in the initial stages of discovery by increasing the probability of forming a productive ternary complex. nih.gov The flexibility can help overcome suboptimal binding geometries and facilitate the necessary protein-protein interactions for ubiquitination. However, excessive flexibility can also be detrimental. A highly flexible linker may lead to a significant entropic penalty upon binding and formation of the ternary complex, potentially destabilizing it. Furthermore, long, flexible chains, particularly hydrophobic alkyl linkers, can be more susceptible to oxidative metabolism, which may negatively impact the pharmacokinetic properties of the conjugate. researchgate.net

Conversely, rigid linkers are designed to reduce conformational freedom. researchgate.net Incorporating rigid structural motifs such as piperazine/piperidine rings, alkynes, triazoles, or phenyl groups introduces conformational constraints. nih.govresearchgate.net This pre-organization can reduce the entropic cost of ternary complex formation, thereby enhancing its stability. nih.govresearchgate.net Rigid linkers can also provide more defined spatial orientation between the E3 ligase and the target protein, potentially leading to more favorable and stable protein-protein interactions. researchgate.net For instance, replacing a PEG unit with a phenyl group in a degrader of SMARCA2/4 was shown to allow for an additional π-stacking interaction with VHL, leading to a more stable ternary complex. nih.gov However, the constrained nature of rigid linkers can also be a disadvantage; if the fixed geometry is not optimal for the specific protein-ligase pair, it may prevent the formation of a productive complex altogether. creative-biolabs.com

The choice between a flexible and a rigid linker is therefore highly dependent on the specific target and E3 ligase system. Often, an iterative design process is required, exploring a range of linkers with varying degrees of rigidity to identify the optimal structure that balances the need for conformational sampling with the stability of the final ternary complex. creative-biolabs.com

| Linker Type | Common Motifs | Advantages | Disadvantages |

|---|---|---|---|

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | - Increases probability of productive ternary complex formation.

| - High entropic penalty upon binding may destabilize complex.

|

| Rigid | Piperazine, Piperidine, Alkynes, Phenyl groups, Triazoles | - Reduces entropic cost of complex formation, increasing stability. nih.govresearchgate.net | - May prevent complex formation if geometry is not optimal.

|

Strategic Placement of Linker Attachment Points on E3 Ligase Ligands

The specific position, or "exit vector," where the linker is attached to the E3 ligase ligand is a critical design parameter that profoundly influences the conjugate's degradation activity. broadpharm.com This attachment point dictates the trajectory of the linker and, consequently, the spatial orientation of the recruited target protein relative to the E3 ligase. rsc.org An improperly placed linker can lead to steric clashes between the ligase and the target protein, preventing the formation of a stable and productive ternary complex necessary for ubiquitination. nih.gov

For the most commonly recruited E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), specific attachment points on their respective ligands have been well-established through extensive research.

Cereblon (CRBN) Ligands: Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide (B1683931), and lenalidomide. broadpharm.commdpi.com

For pomalidomide and thalidomide , a common attachment point is the C4 position of the phthalimide (B116566) ring, often via an amino or ether linkage. nih.gov Another explored vector is the C5 position.

In lenalidomide , the linker is typically attached at the C5 position of the isoindolinone core. nih.gov

Studies have shown that the choice of attachment point on CRBN ligands can significantly affect not only the degradation of the primary target but also the degradation of the ligase's natural neosubstrates, such as IKZF1 and IKZF3. broadpharm.com The stability of the conjugate itself can also be influenced by the linker's position. broadpharm.com

Von Hippel-Lindau (VHL) Ligands: The prototypical ligand for VHL, often referred to as VH032, is a peptidomimetic based on the hydroxyproline (B1673980) motif of the native HIF-1α substrate. mdpi.com

The most frequently used exit vector is the amide nitrogen of the tert-leucine residue. researchgate.net

An alternative and effective attachment point is the phenolic hydroxyl group on the phenyl ring of the ligand. researchgate.netnih.gov

Other, less common linkage sites that have been explored include substitution on the phenyl ring itself or modification of the benzylic methylene (B1212753) group, offering additional geometric possibilities for ternary complex formation. mdpi.comresearchgate.net

The selection of the optimal exit vector is often determined empirically by synthesizing and testing a series of conjugates with the linker attached at different viable positions. nih.gov The goal is to identify the attachment point that best facilitates productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and degradation of the target protein. researchgate.net

| E3 Ligase | Common Ligand | Established Linker Attachment Points (Exit Vectors) |

|---|---|---|

| Cereblon (CRBN) | Pomalidomide | C4-position of the phthalimide ring (amino or ether linkage). nih.gov |

| Cereblon (CRBN) | Thalidomide | C4-position of the phthalimide ring. nih.gov |

| Cereblon (CRBN) | Lenalidomide | C5-position of the isoindolinone core. nih.gov |

| Von Hippel-Lindau (VHL) | VH032 (and derivatives) | Amide nitrogen of the tert-leucine residue; Phenolic hydroxyl group. researchgate.netnih.gov |

Development of Cleavable and Responsive Linkers

To enhance the spatial and temporal control of protein degradation, researchers have developed "smart" linkers that are cleavable or responsive to specific internal or external stimuli. creative-biolabs.com These advanced linkers are designed to keep the degrader molecule in an inactive or "caged" state until a specific trigger activates it, allowing for targeted activity and potentially reducing off-target effects. nih.govnih.gov

Photocleavable Linkers: These linkers incorporate photolabile caging groups, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) or diethylaminocoumarin, that can be cleaved upon irradiation with light of a specific wavelength. nih.govnih.gov This approach enables precise control over when and where the active degrader is released. For example, a DMNB group was incorporated into a VHL ligand to create a caged conjugate; upon brief exposure to 365 nm light, the cage was removed, activating the degrader and initiating target protein degradation. nih.govnih.gov

Enzyme-Cleavable Linkers: Certain linkers are designed to be substrates for enzymes that are overexpressed in a specific disease microenvironment, such as a tumor. creative-biolabs.com For instance, linkers sensitive to proteases like cathepsin B, which is often upregulated in cancer, can be used to selectively release the active degrader within the tumor tissue, thereby increasing local efficacy and minimizing systemic exposure. creative-biolabs.com

pH-Sensitive Linkers: The microenvironment of tumors and specific subcellular compartments like endosomes and lysosomes is often more acidic (pH 4.5-6.5) than normal tissues and blood (pH 7.4). nih.gov pH-sensitive linkers, such as those containing acyl hydrazone moieties, are designed to be stable at physiological pH but hydrolyze and cleave in acidic conditions. nih.gov This strategy allows for the targeted release of the active conjugate within tumor tissues or after cellular uptake into acidic organelles. nih.govcreative-biolabs.com

Hypoxia-Responsive Linkers: Solid tumors often contain regions of low oxygen concentration, known as hypoxia. rsc.org Linkers incorporating hypoxia-sensitive triggers, such as azobenzene (B91143) or nitroimidazole groups, can be used for tumor-specific activation. rsc.orgaminer.org These groups are reduced and cleaved by enzymes (e.g., nitroreductases) that are upregulated under hypoxic conditions, leading to the release of the active degrader preferentially in the tumor microenvironment. rsc.orgnih.gov

Reactive Oxygen Species (ROS)-Responsive Linkers: Cancer cells and sites of inflammation often exhibit elevated levels of reactive oxygen species (ROS). rsc.org Linkers containing ROS-sensitive moieties, such as arylboronic acids or thioketals, can be cleaved in this high-ROS environment. rsc.orgmdpi.com This approach has been used to design "Pre-PROTACs" that remain inactive until they encounter the high ROS levels characteristic of tumor cells, at which point they are converted to the active degrader. rsc.org

| Linker Type | Trigger | Example Moiety | Mechanism of Action |

|---|---|---|---|

| Photocleavable | Light (e.g., UV) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | Irreversible photocracking reaction releases the active conjugate. nih.gov |

| Enzyme-Cleavable | Specific Enzymes (e.g., Cathepsin B) | Peptide sequences | Enzymatic cleavage releases the active conjugate in disease-specific microenvironments. creative-biolabs.com |

| pH-Sensitive | Acidic pH (e.g., 4.5-6.5) | Acyl Hydrazone | Hydrolyzes in acidic conditions found in tumors or lysosomes, releasing the conjugate. nih.gov |

| Hypoxia-Responsive | Low Oxygen Levels | Azobenzene, Nitroimidazole | Enzymatic reduction under hypoxic conditions cleaves the linker. rsc.orgaminer.org |

| ROS-Responsive | High Reactive Oxygen Species | Arylboronic Acid, Thioketal | Oxidation by ROS triggers linker cleavage and conjugate activation. rsc.orgmdpi.com |

Modularity and Assembly of Conjugate Components

A key advantage in the development of E3 ligase ligand-linker conjugates is their inherent modularity. rsc.org They are composed of three distinct building blocks: the E3 ligase ligand, the linker, and the target protein-binding ligand. broadpharm.com This modular nature allows for a systematic and efficient assembly process, enabling the rapid generation of a library of candidate molecules to screen for optimal degradation activity. nih.gov

The assembly process typically involves the sequential conjugation of the components. rsc.org A common strategy is to first synthesize the E3 ligase ligand-linker conjugate as a distinct, functionalized intermediate. nih.gov This intermediate can then be readily coupled to a ligand for the protein of interest. This approach is highly efficient, as a single E3 ligase ligand-linker intermediate can be combined with a wide variety of target protein ligands to quickly explore different targets.

To facilitate this modular assembly, a range of bifunctional linkers are commercially available or can be synthesized with orthogonal reactive groups at each end. rsc.org This allows for controlled, stepwise conjugation. For example, a linker might have an amine-reactive group on one end and a group suitable for click chemistry on the other.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a powerful tool for the final assembly step. broadpharm.com E3 ligase ligand-linker conjugates are often synthesized with a terminal azide (B81097) or alkyne group. broadpharm.com This allows for a highly efficient and bio-orthogonal ligation with a target protein ligand that has been functionalized with the corresponding reactive partner (an alkyne for an azide, or a strained alkyne like DBCO or BCN for an azide). broadpharm.com For example, Pomalidomide-PEG5-Azide is an intermediate that incorporates the CRBN ligand, a 5-unit PEG linker, and a terminal azide group ready for click chemistry conjugation. broadpharm.com

This modular, "plug-and-play" approach significantly accelerates the discovery and optimization process. It allows researchers to systematically vary each of the three components—the E3 ligase ligand, the linker (in terms of length, rigidity, and composition), and the target-binding ligand—to fine-tune the properties of the final degrader molecule for maximum potency and selectivity. rsc.orgnih.gov

Synthesis Methodologies for E3 Ligase Ligand Linker Conjugates

General Synthetic Strategies for Bifunctional Molecules

The synthesis of bifunctional molecules, such as PROTACs, typically follows either a convergent or a linear strategy. The choice of strategy often depends on the complexity of the building blocks and the desire to create a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Convergent Synthesis: This is the most common approach, where the E3 ligase ligand, the linker, and the POI ligand are synthesized or modified separately before being coupled in the final steps. nih.gov A key component of this strategy is the "E3 ligase ligand-linker conjugate," a pre-formed building block that can be readily attached to a variety of POI ligands. This modular approach is highly efficient for creating libraries of PROTACs by varying one component while keeping the others constant. For instance, a single E3 ligase ligand-linker conjugate with a reactive functional group can be coupled with a diverse library of POI ligands to rapidly generate numerous degrader candidates. symeres.com

Linear Synthesis: In this strategy, the molecule is built sequentially. For example, the linker might be attached to the E3 ligase ligand first, followed by a series of reactions to build the POI ligand on the other end of the linker. While less common for large-scale library synthesis, this approach can be advantageous for specific, complex target molecules where a stepwise construction is necessary.

Functionalization and Derivatization of E3 Ligase Ligands

A critical step in the synthesis is the functionalization of the E3 ligase ligand to create a suitable attachment point, or "exit vector," for the linker without disrupting its binding affinity to the E3 ligase. nih.gov This involves modifying the core structure of the ligand to introduce a reactive functional group. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2). nih.govresearchgate.netfrontiersin.org

Cereblon (CRBN) Ligands: Ligands for CRBN are often derived from immunomodulatory drugs like thalidomide, pomalidomide (B1683931), and lenalidomide. researchgate.net A common functionalization site is the C4 position of the phthalimide (B116566) ring, where a hydroxyl group can be introduced and subsequently modified to attach a linker. researchgate.net Another strategy involves attaching the linker to the glutarimide (B196013) ring.

Von Hippel-Lindau (VHL) Ligands: VHL ligands are typically based on a hydroxyproline (B1673980) (Hyp) scaffold. researchgate.netnih.gov A common exit vector is the phenolic hydroxyl group of a tyrosine-like residue, which can be used for ether or ester linkages. researchgate.net Alternatively, the linker can be attached via an amide bond to the main peptide backbone. researchgate.net

IAP Ligands: Ligands for IAPs, such as bestatin (B1682670) derivatives, can be functionalized at various positions. For example, the exocyclic amine of bestatin can be used as a handle for linker attachment. researchgate.net

The position of the linker attachment is crucial and can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting degradation efficiency. nih.govresearchgate.net

Mechanistic Research of E3 Ligase Ligand Linker Conjugate Function

Ubiquitination Cascade Facilitated by Conjugates

E3 Ligase Catalysis of Ubiquitin Transfer to the Target Protein

The pivotal event in the action of an E3 Ligase Ligand-Linker Conjugate is the catalytic transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process orchestrated by the recruited E3 ligase. In the case of a VHL-based conjugate, the conjugate first forms a ternary complex, bringing together the VHL E3 ligase complex and the specific protein of interest. nih.gov

The VHL protein serves as the substrate recognition subunit of the larger Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL). nih.govnih.gov This complex also includes Cullin 2, Elongin B, Elongin C, and Rbx1. nih.govnih.gov The conjugate's VHL ligand docks with the VHL protein, while the other end of the conjugate binds to the target protein. This induced proximity positions the target protein as a neo-substrate for the CRL2^VHL complex. rsc.org

The catalytic core of the E3 ligase, particularly the RING domain of Rbx1, is responsible for recruiting an E2 enzyme that has been "charged" with an activated ubiquitin molecule. nih.gov The formation of the ternary complex induces conformational changes that optimize the positioning of the E2-ubiquitin conjugate relative to the target protein. rsc.org This precise spatial arrangement is critical for the subsequent transfer of ubiquitin. The E3 ligase facilitates the nucleophilic attack by a lysine (B10760008) residue on the surface of the target protein on the thioester bond linking ubiquitin to the E2 enzyme. thermofisher.com This results in the formation of an isopeptide bond and the covalent attachment of a single ubiquitin molecule to the target protein. This initial step is known as monoubiquitination.

Formation of Polyubiquitin (B1169507) Chains on the Target Protein

While monoubiquitination can alter a protein's function or location, for degradation via the proteasome, the target protein must typically be tagged with a chain of multiple ubiquitin molecules, a process termed polyubiquitination. youtube.com Following the initial transfer, the E3 ligase complex can catalyze the sequential addition of further ubiquitin molecules to the first one, forming a polyubiquitin chain.

The topology of this chain is crucial in determining the fate of the tagged protein. nih.gov Different types of polyubiquitin chains can be formed, depending on which of the seven lysine residues within the ubiquitin molecule itself is used to link to the next ubiquitin. For proteasomal degradation, the most well-established signal is a chain linked through lysine 48 (K48) of the ubiquitin molecule. nih.govcam.ac.uk The VHL E3 ligase complex preferentially assembles these K48-linked polyubiquitin chains on its substrates.

The process is cyclical: after one ubiquitin is attached, the E2 enzyme dissociates and is replaced by a new ubiquitin-charged E2, allowing for the elongation of the chain. youtube.com The formation of a polyubiquitin chain of at least four ubiquitin units is generally considered the canonical signal for recognition by the proteasome. cam.ac.uk This polyubiquitin tag acts as a molecular "flag," marking the target protein for destruction. youtube.com

Proteasome-Mediated Degradation Pathways

Once the target protein is appropriately tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading the majority of intracellular proteins. youtube.comnih.gov The 26S proteasome is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles. pnas.org

The 19S regulatory particle is responsible for recognizing and binding to the polyubiquitinated protein. youtube.com This recognition is mediated by intrinsic ubiquitin receptors within the 19S particle, such as Rpn10 and Rpn13. nih.gov Upon binding, the regulatory particle performs several crucial functions in an ATP-dependent manner. It unfolds the target protein, a necessary step for it to enter the narrow catalytic chamber of the 20S core. youtube.compnas.org It also removes the polyubiquitin chain, which is then disassembled by deubiquitinating enzymes (DUBs) into individual ubiquitin molecules that can be recycled for future use.

The unfolded polypeptide chain of the target protein is then translocated into the central cavity of the 20S core particle. Inside this chamber, the protein is cleaved into small peptides, typically 3-22 amino acids in length, by the proteasome's various peptidase activities. pnas.org These small peptides are subsequently released into the cytosol, where they are further broken down into individual amino acids by other cellular peptidases. These amino acids can then be reused for the synthesis of new proteins, completing the cycle of protein turnover.

Analytical and Biological Characterization of E3 Ligase Ligand Linker Conjugates

Biochemical Assays for Conjugate Characterization

Biochemical assays are fundamental in determining the intrinsic properties of the conjugate in a controlled, cell-free environment.

To ascertain the binding characteristics of "E3 Ligase Ligand-Linker Conjugates 22" to its target E3 ligase, Cereblon, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed. These methods provide quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates.

Table 1: Hypothetical Binding Affinity and Kinetics Data for E3 Ligase Ligand-Linker Conjugates 22

| Parameter | Value | Technique |

|---|---|---|

| Binding Affinity (KD) | Data not available | SPR / ITC |

| Association Rate (ka) | Data not available | SPR |

| Dissociation Rate (kd) | Data not available | SPR |

Note: This table is for illustrative purposes only. No experimental data is publicly available for this specific conjugate.

In vitro ubiquitination assays are essential to confirm that the E3 ligase ligand-linker conjugate, when part of a complete PROTAC, can successfully recruit the E3 ligase to a target protein and facilitate the transfer of ubiquitin. These assays typically involve incubating the PROTAC with the target protein, the E3 ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1), E1 and E2 enzymes, and ubiquitin. The resulting polyubiquitination of the target protein is then detected, often by Western blotting. For "E3 Ligase Ligand-Linker Conjugates 22" as a standalone entity, such assays are not applicable as it lacks a target protein ligand.

Cellular Research Methodologies

Cellular assays are critical for evaluating the performance of a PROTAC containing the E3 ligase ligand-linker conjugate within a biological context.

Once incorporated into a PROTAC, the efficacy of "E3 Ligase Ligand-Linker Conjugates 22" would be assessed by measuring the degradation of the intended target protein in cultured cells. Western blotting is a common method to visualize and quantify the reduction in target protein levels. For a more comprehensive and unbiased analysis, mass spectrometry-based proteomics can be used to measure changes in the abundance of thousands of proteins, confirming the selectivity of the PROTAC.

Table 2: Illustrative Target Protein Degradation Data for a PROTAC Utilizing Conjugate 22

| Cell Line | Target Protein | DC50 | Dmax | Method |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Western Blot / MS |

Note: This table is for illustrative purposes only, representing the type of data generated for a complete PROTAC. No such data is available for "E3 Ligase Ligand-Linker Conjugates 22" itself.

The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for protein degradation. Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) can be used in live cells to monitor the proximity of the target protein and the E3 ligase in the presence of the PROTAC. Co-immunoprecipitation followed by Western blotting can also be used to confirm the interaction between the target protein and the E3 ligase complex, mediated by the PROTAC.

The efficiency with which a PROTAC can recruit the E3 ligase to the target protein is a key determinant of its degradation activity. This can be indirectly assessed through the potency of target protein degradation (DC50 values). More direct measurements can be obtained from biophysical assays that quantify the stability and cooperativity of the ternary complex.

Analysis of Functional Consequences of Protein Degradation in Cellular Pathways

The primary function of E3 ligase ligand-linker conjugates, such as "E3 Ligase Ligand-Linker Conjugates 22," is to serve as a critical component of Proteolysis Targeting Chimeras (PROTACs). Once incorporated into a PROTAC, this conjugate facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The functional consequences of this degradation are dependent on the role of the targeted protein within cellular pathways.

A key application for conjugates like "E3 Ligase Ligand-Linker Conjugates 22," which comprises a pomalidomide-based Cereblon ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker, is in the development of PROTACs targeting the Enhancer of Zeste Homolog 2 (EZH2). ashpublications.orgnih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that plays a crucial role in gene silencing. nih.govnih.gov Its overexpression is implicated in various cancers, including lymphoid malignancies. ashpublications.orgresearchgate.net

PROTACs utilizing a pomalidomide-PEG4 linker construct to degrade EZH2 have demonstrated significant downstream effects on cellular pathways. For instance, in natural killer/T-cell lymphoma (NKTL) and diffuse large B-cell lymphoma (DLBCL) cell lines, treatment with such EZH2-targeting PROTACs leads to a dose- and time-dependent degradation of the EZH2 protein. ashpublications.orgresearchgate.net This degradation results in a subsequent reduction in the levels of H3K27me3, the histone methylation mark catalyzed by EZH2. ashpublications.org The loss of this repressive mark leads to the reactivation of silenced tumor suppressor genes.

Furthermore, the degradation of EZH2 can disrupt the integrity of the entire PRC2 complex, leading to the concomitant loss of other subunits like SUZ12 and EED. ashpublications.orgresearchgate.net This comprehensive disruption of PRC2 function abolishes both the methylation-dependent and -independent activities of EZH2. ashpublications.org The functional outcomes of these molecular events include a significant loss of cell viability and an increase in apoptosis in cancer cells. ashpublications.orgresearchgate.net For example, in NKTL cells, EZH2 degradation has been shown to reduce the transcription levels of oncogenes like c-Myc. ashpublications.org

The mechanism of action for these PROTACs is confirmed to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with proteasome inhibitors, such as bortezomib, prevents the degradation of EZH2. ashpublications.org Similarly, pre-treatment with pomalidomide (B1683931) or silencing of Cereblon (CRBN) also mitigates the PROTAC-induced degradation of EZH2, confirming the essential role of the E3 ligase ligand component of the conjugate. ashpublications.org

In the context of multiple myeloma, an EZH2 degrader, MS177, which incorporates a pomalidomide ligand, has been shown to effectively deplete both the canonical EZH2-PRC2 complex and a noncanonical EZH2-cMyc complex. This leads to the activation of EZH2-PRC2-associated genes and the suppression of EZH2-cMyc oncogenic pathways, ultimately inhibiting the proliferation of multiple myeloma cells both in vitro and in vivo. researchgate.net

The table below summarizes the functional consequences of protein degradation in cellular pathways using EZH2-targeting PROTACs that likely incorporate a pomalidomide-PEG4 linker structure.

| Cell Line | Targeted Protein | Key Downstream Effects | Functional Outcome |

| NKTL | EZH2 | Reduction in H3K27me3, loss of PRC2 complex integrity, decreased c-Myc expression. ashpublications.orgresearchgate.net | Loss of cell viability, increased apoptosis. ashpublications.orgresearchgate.net |

| DLBCL | EZH2 | Loss of H3K27me3 and H3K27me2. ashpublications.org | Enhanced anti-cancer activity. ashpublications.org |

| L-363 (Multiple Myeloma) | EZH2 | Degradation of IKZF1 and IKZF3. nih.gov | Inhibition of cell proliferation. nih.gov |

Cellular Penetration and Distribution Studies (as method validation)

Pharmacokinetic (PK) studies of EZH2-targeting PROTACs, which likely utilize a pomalidomide-PEG4 linker, have been conducted in mouse models. These studies reveal good plasma stability, a half-life of over four hours, and low clearance, indicating that the PROTACs can achieve and maintain effective concentrations in vivo. ashpublications.orgresearchgate.net For instance, the EZH2 degrader MS1943 was found to be bioavailable through both intraperitoneal and oral administration routes in mice. nih.gov A single intraperitoneal injection resulted in plasma concentrations above its cellular IC50 value for approximately two hours. nih.gov

While detailed subcellular distribution data for PROTACs containing "E3 Ligase Ligand-Linker Conjugates 22" is limited in the public domain, the successful degradation of nuclear proteins like EZH2 implies that these molecules can cross both the plasma and nuclear membranes to reach their target. The preferential uptake of pomalidomide by tumor tissues over healthy tissues in patients with multiple myeloma suggests that PROTACs incorporating this ligand may also exhibit some degree of tumor-targeted distribution. nih.gov

The table below summarizes the available pharmacokinetic data for PROTACs that likely incorporate a pomalidomide-PEG4 linker structure.

| Compound | Animal Model | Administration Route | Key Pharmacokinetic Parameters |

| Lead EZH2 PROTACs | Mouse | Not specified | Good plasma stability, half-life > 4 hours, low clearance. ashpublications.orgresearchgate.net |

| MS1943 (EZH2 degrader) | Mouse | Intraperitoneal (i.p.) and Oral (p.o.) | Bioavailable via both routes. A single 50 mg/kg i.p. injection achieved a Cmax of 2.9 μM. nih.gov |

Advanced Biophysical Techniques for Conjugate-Protein Interactions

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation. researchgate.net Advanced biophysical techniques are employed to study these interactions and provide insights into the binding affinities, kinetics, and thermodynamics of ternary complex formation. While specific data for "E3 Ligase Ligand-Linker Conjugates 22" is not available, the principles and techniques described below are applied to PROTACs that would be synthesized using this conjugate.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction. While DSF is more commonly used for screening and characterizing binary interactions, it can be adapted to study the formation of ternary complexes. However, the interpretation of DSF data for ternary complexes can be complex.

Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. It can be used to map the binding interfaces between proteins and their ligands, including the interactions within a PROTAC-induced ternary complex. By measuring the rate of deuterium exchange of backbone amide protons, regions of the proteins that become protected from the solvent upon complex formation can be identified. This information is valuable for understanding the geometry of the ternary complex and the conformational changes that occur upon its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. It can provide detailed information about the binding site, the conformation of the bound ligand, and the dynamics of the interaction. For PROTACs, NMR can be used to confirm the binding of the individual ligands to their respective target proteins and to characterize the structure and dynamics of the ternary complex. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly used for these purposes.

Other biophysical techniques frequently used to characterize ternary complex formation include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). broadinstitute.org These methods provide quantitative data on binding affinities (KD), association and dissociation rate constants (kon and koff), and the thermodynamics of binding, which are crucial for the rational design and optimization of PROTACs. broadinstitute.org

The table below summarizes the biophysical techniques used to study PROTAC-induced ternary complexes.

| Technique | Information Obtained | Relevance to PROTACs |

| Differential Scanning Fluorimetry (DSF) | Protein thermal stability upon ligand binding. | Can indicate binary and potentially ternary complex formation. |

| Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) | Mapping of protein-protein and protein-ligand interfaces. | Elucidates the geometry of the ternary complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural and dynamic information of interactions. | Characterizes the binding modes and conformation of the ternary complex. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS). broadinstitute.org | Quantifies the energetics of ternary complex formation. broadinstitute.org |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD) and kinetics (kon, koff). broadinstitute.org | Measures the rates of association and dissociation of the ternary complex components. broadinstitute.org |

Preclinical Research Models Utilizing Conjugates

PROTACs developed using "E3 Ligase Ligand-Linker Conjugates 22" or similar pomalidomide-PEG4 constructs have been evaluated in preclinical research models to assess their in vivo efficacy. These studies are critical for validating the therapeutic potential of targeted protein degradation.

As previously mentioned, EZH2-targeting PROTACs have been investigated in mouse models of lymphoid malignancies. ashpublications.orgresearchgate.net These studies have demonstrated the in vivo activity of these degraders, leading to tumor growth inhibition. The EZH2 degrader MS1943 has also been shown to be efficacious in vivo, with a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship established. nih.gov

In a preclinical model of multiple myeloma, the EZH2 degrader MS177, which contains a pomalidomide ligand, effectively suppressed the proliferation of multiple myeloma cells in vivo. researchgate.net This highlights the potential of using PROTACs that recruit Cereblon for the treatment of this hematological malignancy.

The table below provides examples of preclinical research models where PROTACs likely incorporating a pomalidomide-PEG4 linker have been utilized.

| Cancer Type | Preclinical Model | PROTAC Target | Key In Vivo Findings |

| Lymphoid Malignancies | Mouse models | EZH2 | Good plasma stability and anti-cancer activity. ashpublications.orgresearchgate.net |

| Triple-Negative Breast Cancer | Not specified | EZH2 | Efficacious with an established PK/PD relationship. nih.gov |

| Multiple Myeloma | In vivo models | EZH2 | Effective suppression of cell proliferation. researchgate.net |

In Vitro Cell Line Models for Efficacy and Specificity Profiling

Once "E3 Ligase Ligand-Linker Conjugates 22" is conjugated to a specific protein of interest (POI) ligand to form a complete PROTAC, its efficacy and specificity are typically evaluated in various in vitro cell line models. The choice of cell lines is crucial and is usually guided by the biological context of the target protein. For instance, if the target protein is implicated in a particular cancer, relevant cancer cell lines would be selected.

Efficacy Profiling: The primary measure of efficacy for a PROTAC is its ability to induce the degradation of the target protein. This is quantified by determining the DC₅₀ (concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). Western blotting is a standard technique used to measure the levels of the target protein after treatment with the PROTAC at various concentrations and time points.

Specificity Profiling: The specificity of the PROTAC is a critical parameter. Ideally, the PROTAC should only degrade the intended target protein without affecting the levels of other proteins in the cell (off-target effects). Proteomics techniques, such as mass spectrometry-based approaches (e.g., Stable Isotope Labeling by Amino acids in Cell culture - SILAC, or Tandem Mass Tagging - TMT), are powerful tools for assessing the global protein landscape of the cell after PROTAC treatment. These methods can identify and quantify thousands of proteins, providing a comprehensive view of the PROTAC's specificity.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies for a PROTAC constructed using "E3 Ligase Ligand-Linker Conjugates 22" (designated here as PROTAC-X).

| Cell Line | Target Protein | PROTAC-X DC₅₀ (nM) | PROTAC-X Dₘₐₓ (%) | Off-Target Proteins Affected |

| Cancer Cell Line A | Protein A | 50 | 95 | None identified |

| Cancer Cell Line B | Protein A | 75 | 90 | Protein B (minor degradation) |

| Normal Cell Line C | Protein A | >1000 | <10 | None identified |

This table is illustrative and does not represent actual experimental data for "E3 Ligase Ligand-Linker Conjugates 22".

Complex Cellular Models (e.g., Organoids) for Degradation Studies

To better predict the in vivo activity of a PROTAC, researchers are increasingly turning to more complex cellular models that more closely mimic the physiological environment of tissues. Organoids, which are three-dimensional cell cultures derived from stem cells or patient tissues, are one such model. They recapitulate the cellular heterogeneity and architecture of the original tissue, providing a more relevant context for evaluating drug candidates.

For a PROTAC developed from "E3 Ligase Ligand-Linker Conjugates 22," degradation studies in organoids would provide valuable insights into its potential therapeutic efficacy. For example, if targeting a protein in a specific type of tumor, patient-derived cancer organoids could be used. The degradation of the target protein would be assessed using techniques like immunohistochemistry (IHC) or immunofluorescence (IF) to visualize protein levels within the 3D structure of the organoid. Furthermore, the functional consequences of target degradation, such as inhibition of organoid growth or induction of apoptosis, would be evaluated.

A hypothetical data table summarizing findings from organoid studies for "PROTAC-X" is presented below.

| Organoid Model | Target Protein | PROTAC-X Concentration | Target Degradation (%) | Functional Outcome |

| Patient-Derived Colon Cancer Organoid 1 | Protein A | 100 nM | 85 | Reduced organoid size |

| Patient-Derived Colon Cancer Organoid 2 | Protein A | 100 nM | 90 | Increased apoptosis |

| Normal Colon Organoid | Protein A | 100 nM | <5 | No significant effect on growth |

This table is illustrative and does not represent actual experimental data for "E3 Ligase Ligand-Linker Conjugates 22".

Emerging Concepts and Future Directions in E3 Ligase Ligand Linker Conjugate Research

Expansion of the Druggable E3 Ligase Repertoire

The vast majority of PROTACs developed to date, including those in clinical trials, hijack one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govresearchgate.netnih.gov This reliance on a limited set of E3 ligases presents significant challenges, including potential for acquired resistance and limitations in tissue-specific targeting, as some cell types may lack sufficient expression of VHL or CRBN. nih.govresearchgate.net Consequently, a major focus of current research is to expand the repertoire of E3 ligases that can be recruited for TPD. nih.gov

The human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing next-generation degraders. researchgate.netnih.govnih.gov Expanding this toolbox is crucial for several reasons:

Overcoming Resistance: Different E3 ligases can be employed to circumvent resistance mechanisms that arise from mutations or downregulation of CRBN or VHL. nih.gov

Improving Selectivity: The expression patterns of many E3 ligases are restricted to specific tissues or cell types, which can be exploited to develop degraders with enhanced safety profiles. biopharmatrend.com

Broadening Target Scope: Some target proteins may not form stable or productive ternary complexes with CRBN or VHL, necessitating the recruitment of alternative E3 ligases for efficient degradation. researchgate.netnih.gov

Recent efforts have led to the successful recruitment of several new E3 ligases for TPD. The discovery of small-molecule ligands for these alternative ligases is a critical step in this expansion. nih.gov High-throughput screening methods, such as AlphaScreen, are being developed to accelerate the discovery of new ligands for a wider array of E3 ligases. nih.gov

| Emerging E3 Ligase | Significance/Application | Example Ligand/Recruiter |

|---|---|---|

| KEAP1 | Involved in oxidative stress response; provides an alternative to CRBN/VHL. nih.gov | Peptide-based ligands and small molecules. |

| MDM2 | A well-studied E3 ligase, particularly relevant in cancers with wild-type p53. nih.gov | Nutlin-based inhibitors. |

| IAP family (cIAP1, XIAP) | Recruited by ligands like bestatin (B1682670), enabling degradation of targets like RIPK2. nih.gov | Bestatin and derivatives. |

| AhR (Aryl Hydrocarbon Receptor) | A dual-function E3 ligase and transcription factor. nih.govresearchgate.net | β-naphthoflavone (β-NF). nih.gov |

| FBXO22 | Identified via a CRISPR-activation platform as a novel E3 ligase amenable to TPD. technologypublisher.com | Candidate PROTAC 22-SLF. technologypublisher.com |

| RNF114 | A ligase for which novel recruiters have been identified, expanding the available toolbox. | Covalent ligands. |

Innovative Linker Designs for Improved Potency, Selectivity, and Spatial Control

Early PROTACs often utilized flexible linkers like PEG and alkyl chains. researchgate.net While effective, research is now moving towards more innovative designs to gain finer control over the degradation process.

Key Innovations in Linker Design:

Rigid and Conformationally Restricted Linkers: Using structures like cycloalkanes (piperazine, piperidine) and triazoles can improve the stability of the ternary complex and enhance solubility. Rational design can create linkers that better control the spatial orientation between the target protein and the E3 ligase. explorationpub.com